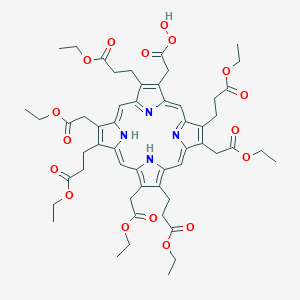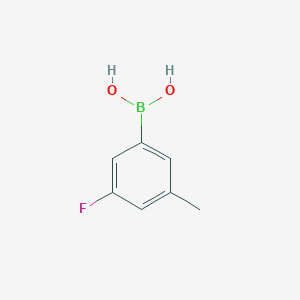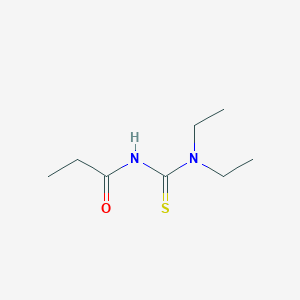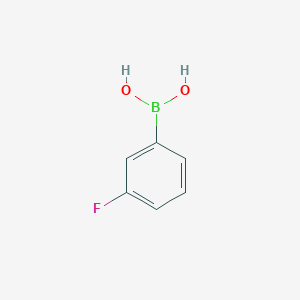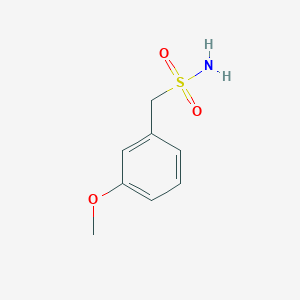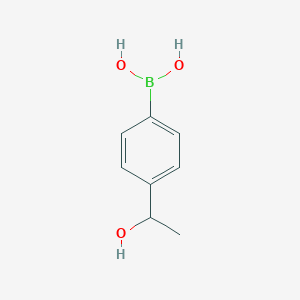
(4-(1-Hydroxyethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-(1-Hydroxyethyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H11BO3 . It has an average mass of 165.982 Da and a monoisotopic mass of 166.080124 Da .
Molecular Structure Analysis
The molecular structure of “(4-(1-Hydroxyethyl)phenyl)boronic acid” consists of a phenyl ring attached to a boronic acid group, which in turn is attached to a hydroxyethyl group . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids, including “(4-(1-Hydroxyethyl)phenyl)boronic acid”, are known to undergo various chemical reactions. They can form complexes with diols and strong Lewis bases such as fluoride or cyanide anions . This property is often utilized in sensing applications .Physical And Chemical Properties Analysis
“(4-(1-Hydroxyethyl)phenyl)boronic acid” is a solid compound . It has a molecular weight of 165.98 . The compound should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Suzuki Coupling Reactions
This compound can be used in Suzuki coupling reactions, which are a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds. This is particularly useful in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Esterification
“(4-(1-Hydroxyethyl)phenyl)boronic acid” may participate in esterification reactions. These reactions are fundamental for modifying the properties of compounds, which can be beneficial in drug development and synthesis of materials .
Derivatization of Polyvinylamine
The compound can be used for the derivatization of polyvinylamine. This process can enhance the properties of polyvinylamine, such as its adhesion or solubility, which could be valuable in coatings and adhesives industries .
Synthesis of Isotopically Labeled Mercury
It can be involved in the synthesis of isotopically labeled mercury, which is important for tracing and studying mercury pollution in the environment .
Functionalization of Poly-SiNW for Detection of Dopamine
Functionalizing poly-SiNW (poly-silicon nanowires) with this boronic acid derivative could lead to improved detection methods for dopamine, a neurotransmitter involved in many functions including movement and reward mechanisms in the brain .
Detection of Diols and Anions
Boronic acids are known for their ability to detect diols and anions. This particular derivative could potentially be used to develop specific molecular receptors for novel sensing methods, both optical and electrochemical .
Electrochemical Biosensors
Although not directly mentioned for “(4-(1-Hydroxyethyl)phenyl)boronic acid”, boronic acids have been used in electrochemical biosensors for detecting biomolecules like glycoproteins, DNA, and lipopolysaccharides (LPSs). This compound may also find application in this field .
Hydrolysis Studies
The susceptibility to hydrolysis of phenylboronic pinacol esters is an area of study that can be influenced by substituents in the aromatic ring. This compound could be used to study hydrolysis kinetics at different pH levels, which is crucial in pharmacological applications .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of (4-(1-Hydroxyethyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a significant role in the Suzuki–Miyaura coupling reaction , which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction is a key biochemical pathway affected by the compound.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, contributing to the creation of a broad array of diverse molecules .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH . For example, the rate of reaction of phenylboronic pinacol esters, which are similar to (4-(1-Hydroxyethyl)phenyl)boronic acid, is considerably accelerated at physiological pH .
Propiedades
IUPAC Name |
[4-(1-hydroxyethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORATNLZEOZUPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431814 |
Source


|
| Record name | (4-(1-Hydroxyethyl)phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-Hydroxyethyl)phenyl)boronic acid | |
CAS RN |
518336-20-4 |
Source


|
| Record name | (4-(1-Hydroxyethyl)phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



